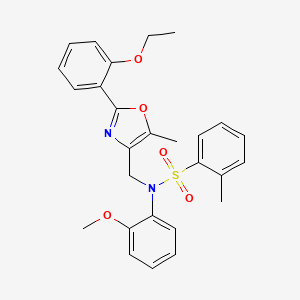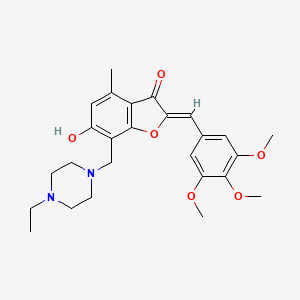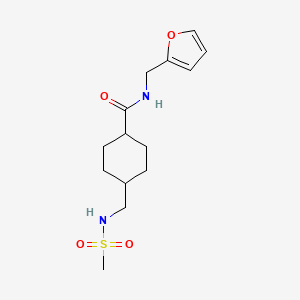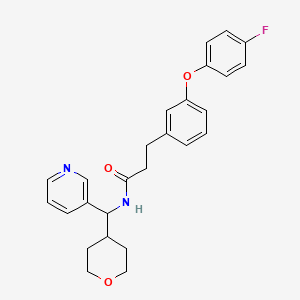![molecular formula C7H11BrO B2982832 rac-(1R,2r,4S)-2-(Bromomethyl)-7-oxabicyclo[2.2.1]heptane CAS No. 1864003-35-9](/img/structure/B2982832.png)
rac-(1R,2r,4S)-2-(Bromomethyl)-7-oxabicyclo[2.2.1]heptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rac-(1R,2r,4S)-2-(Bromomethyl)-7-oxabicyclo[2.2.1]heptane, also known as Br-MOG, is a chemical compound that has been widely used in scientific research. This compound belongs to the class of bicyclic compounds and has a molecular formula of C8H13BrO. Br-MOG has been found to have a variety of applications in scientific research, including its use as a reagent in organic synthesis and as a tool for studying the function of myelin in the nervous system.
Wirkmechanismus
The mechanism of action of rac-(1R,2r,4S)-2-(Bromomethyl)-7-oxabicyclo[2.2.1]heptane involves its binding to myelin in the central nervous system. This binding has been found to induce a specific immune response, leading to the production of antibodies against myelin. This immune response has been found to play a role in the development of autoimmune diseases such as multiple sclerosis.
Biochemical and Physiological Effects:
rac-(1R,2r,4S)-2-(Bromomethyl)-7-oxabicyclo[2.2.1]heptane has been found to have a variety of biochemical and physiological effects. Its binding to myelin in the central nervous system has been found to induce an immune response, leading to the production of antibodies against myelin. This immune response has been found to play a role in the development of autoimmune diseases such as multiple sclerosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of rac-(1R,2r,4S)-2-(Bromomethyl)-7-oxabicyclo[2.2.1]heptane is its specificity for myelin in the central nervous system. This specificity makes it a valuable tool for studying myelin function. However, one limitation of rac-(1R,2r,4S)-2-(Bromomethyl)-7-oxabicyclo[2.2.1]heptane is its potential toxicity. It has been found to be toxic to certain cell types, and caution must be taken when handling this compound.
Zukünftige Richtungen
There are several future directions for research involving rac-(1R,2r,4S)-2-(Bromomethyl)-7-oxabicyclo[2.2.1]heptane. One area of research involves the development of new compounds that can bind specifically to myelin in the central nervous system. Another area of research involves the use of rac-(1R,2r,4S)-2-(Bromomethyl)-7-oxabicyclo[2.2.1]heptane as a tool for studying the development of autoimmune diseases such as multiple sclerosis. Additionally, there is a need for further research on the potential toxicity of rac-(1R,2r,4S)-2-(Bromomethyl)-7-oxabicyclo[2.2.1]heptane and the development of safer alternatives.
Synthesemethoden
The synthesis of rac-(1R,2r,4S)-2-(Bromomethyl)-7-oxabicyclo[2.2.1]heptane involves the reaction of 2-methyl-2-butanol with hydrobromic acid and subsequent reaction with paraformaldehyde. The resulting product is then purified using column chromatography to obtain the final compound. This synthesis method has been well established and has been used in various research studies.
Wissenschaftliche Forschungsanwendungen
Rac-(1R,2r,4S)-2-(Bromomethyl)-7-oxabicyclo[2.2.1]heptane has been used extensively in scientific research as a tool for studying the function of myelin in the nervous system. Myelin is a fatty substance that surrounds and insulates nerve fibers, allowing for the rapid transmission of electrical signals. rac-(1R,2r,4S)-2-(Bromomethyl)-7-oxabicyclo[2.2.1]heptane has been found to bind specifically to myelin in the central nervous system, making it a valuable tool for studying myelin function.
Eigenschaften
IUPAC Name |
(1R,2R,4S)-2-(bromomethyl)-7-oxabicyclo[2.2.1]heptane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrO/c8-4-5-3-6-1-2-7(5)9-6/h5-7H,1-4H2/t5-,6-,7+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHZMGDQVYYPBQQ-LYFYHCNISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1O2)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2[C@@H](C[C@H]1O2)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[Bis(methylsulfonyl)amino]benzonitrile](/img/structure/B2982751.png)
![2-((2-(4-ethylphenoxy)ethyl)thio)-1H-benzo[d]imidazole](/img/structure/B2982752.png)







![2-cyclopentyl-N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2982766.png)
![2-[(4-Fluorophenyl)methyl]-1-[1-(prop-2-yn-1-yl)piperidine-4-carbonyl]piperidine](/img/structure/B2982769.png)
![2-(3,4-dimethylphenyl)-N-(4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)acetamide hydrochloride](/img/structure/B2982771.png)
![2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2982772.png)